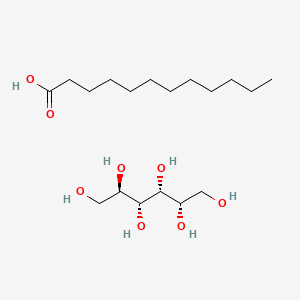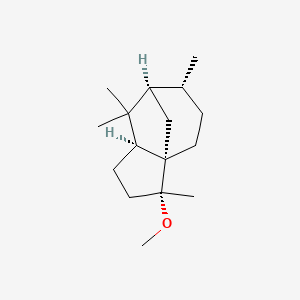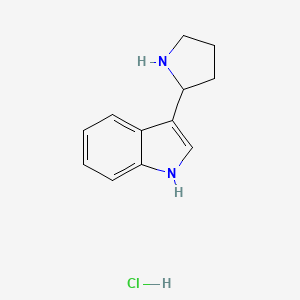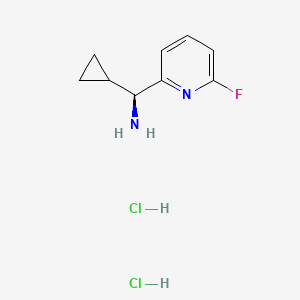
Sorbitol laurate
Overview
Description
Sorbitol laurate is a useful research compound. Its molecular formula is C18H38O8 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sorbitol laurate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sorbitol laurate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Surfactant and Glycolipid Synthesis : Sorbitol laurate is used in the enzymatic synthesis of glycolipids, which are specialty compounds found in cleaning agents, pharmaceuticals, and food. A study by (Delavault et al., 2021) demonstrated a "2-in-1" system using a Deep Eutectic System (DES) of sorbitol and choline chloride for the lipase-catalyzed production of sorbitol laurate. This method overcomes solubility issues and allows for efficient synthesis under mild conditions.
Low-Calorie Sweetener Production : Sorbitol is also a low-calorie sugar alcohol used in the food industry. (Ladero et al., 2007) investigated the production of sorbitol from fructose-6-phosphate using genetically modified Lactobacillus plantarum, showing high efficiency in sorbitol production.
Health Implications : Research by (Jain et al., 1985) highlighted the prevalence of sorbitol intolerance in adults, characterized by abdominal pain, bloating, and diarrhea. This has implications for the use of sorbitol in dietetic foods and medications.
Catalytic Production and Utilization : Advances in the catalytic production and transformation of sorbitol have broadened its applications in the chemical industry. (Zhang et al., 2013) reviewed the synthesis of sorbitol and its conversion into valuable compounds like alcohols, paraffins, and isosorbide.
CO2 Capture : Sorbitol, in combination with other compounds, has been used in environmental applications such as CO2 capture. (Hu et al., 2021) demonstrated the use of calcium laurate and sorbitol in fabricating CaO pellets for high-temperature CO2 capture.
Biotechnological Production : Sorbitol's biotechnological production is also an area of interest. (Silveira & Jonas, 2002) discussed the production of sorbitol by Zymomonas mobilis, comparing it with chemical production methods.
Safety Assessment in Cosmetics : Sorbitol laurate has been assessed for safety in cosmetics. A report by (International Journal of Toxicology, 1985) concluded that sorbitol laurate is safe as a cosmetic ingredient under current conditions of use.
properties
IUPAC Name |
dodecanoic acid;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.C6H14O6/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-1-3(9)5(11)6(12)4(10)2-8/h2-11H2,1H3,(H,13,14);3-12H,1-2H2/t;3-,4+,5-,6-/m.1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVXINJRXRIDDB-VCDGYCQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sorbitol laurate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-1-[2-[[2-[[2-[[(3S)-2-[[2-[[2-[[2-[[2-[[2-[[2-[[[(2S)-1-[2-[[2-[[2-[[(2S)-2-amino-4-carboxy-1-hydroxybutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxyethylidene]amino]-4-methylpentanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B8087996.png)









![5H-Dibenzo[a,d]cycloheptene-5-acetic acid, alpha-amino-10,11-dihydro-, (R)-](/img/structure/B8088039.png)

